molecular formula C7H12ClNO2 B2507058 Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 2230802-83-0

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2507058
CAS No.: 2230802-83-0
M. Wt: 177.63
InChI Key: BMMUJLSVMRSEKW-KQBMADMWSA-N
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Description

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a rigid fused-ring structure. This compound features a 3-azabicyclo[3.2.0]heptane core, where the nitrogen atom resides in the bridgehead position. The stereochemistry (rel-(1R,5R)) and the carboxylic acid group at position 1 contribute to its unique physicochemical and biological properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The compound is often utilized in pharmaceutical research as a scaffold for designing enzyme inhibitors or receptor modulators due to its conformational rigidity .

Properties

IUPAC Name

(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMUJLSVMRSEKW-KQBMADMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diallylamine-Based Photocyclization

The most direct synthesis of 3-azabicyclo[3.2.0]heptane derivatives employs UV-mediated [2+2] cycloaddition of diallylamine precursors. Mansson and Burns demonstrated this approach using aqueous H₂SO₄ (32.2 mmol) and diallylamine (3.98 mL, 32.2 mmol) in a 500-mL photoreactor equipped with 254 nm lamps. Key parameters include:

  • Reaction Time : 6 hours under continuous irradiation
  • Temperature Control : Maintained at 22 ± 2°C
  • Workup Procedure : Basification with Na₂CO₃ followed by ethyl acetate extraction
  • Yield : 51% isolated yield after hydrochloride salt formation

The method's scalability is limited by the compound's high aqueous solubility, necessitating large solvent volumes for extraction. NMR monitoring (400 MHz) confirmed complete consumption of starting material through disappearance of allylic proton signals at δ 5.1–5.3 ppm.

Modified Photoreactor Configurations

Recent optimizations employ high-intensity 300 W lamps, reducing reaction times by 40% compared to standard 8 W systems. However, increased lamp power necessitates enhanced cooling mechanisms to maintain temperatures below 25°C. The Luzchem LZC-5 system with four Philips TUV bulbs represents current best practice for laboratory-scale synthesis.

Intramolecular Imide Formation Approaches

Cyclobutane Derivative Functionalization

Kozhushkov and colleagues developed a diastereoselective route starting from 3-oxocyclobutanecarboxylate. The sequence involves:

  • Strecker reaction (diastereomeric ratio 4:1)
  • Intramolecular imide cyclization
  • Hydrolysis to carboxylic acid derivatives

This method produced multigram quantities (5–10 g scale) of protected bicyclic diamines, though the final hydrolysis to the target compound remains unoptimized.

Stereoselective Reduction Sequences

Tert-Butoxide-Mediated Cyclization

A Chinese patent (CN110092753B) details a three-step synthesis:

Step Reagents Conditions Yield
I NaOt-Bu, MeSOI DMSO, 0°C, 6h 26.8%
II NaBH₄, EtOH -50°C, 1h 58.4%
III HCl gas EtOAc, 0°C 89.2%

Critical stereochemical control occurs during the borohydride reduction (Step II), achieving >95% diastereomeric purity. The final hydrochloride salt forms via HCl gas bubbling in ethyl acetate, yielding crystalline product suitable for X-ray analysis.

Comparative Method Analysis

Method Total Yield Stereocontrol Scalability Cost
Photochemical 51% Moderate Laboratory-scale $
Intramolecular 32% (est.) High Multigram $$
Reduction 13.6% Excellent Pilot-scale $$$

The photochemical method offers the best cost-to-yield ratio but requires specialized equipment. The reduction sequence provides superior stereochemical outcomes at the expense of lower overall yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.13 (s, 2H), 3.46–3.35 (m, 2H), 3.22–3.02 (m, 4H)
  • ¹³C NMR (101 MHz): δ 51.91 (C-1), 36.80 (C-3), 22.89 (C-5)
  • HRMS : m/z 98.0965 [M+H]⁺ (calc. 98.0964)

Purity Assessment

Quantitative ¹H NMR with 1,3,5-trimethoxybenzene internal standard confirmed 97.0–97.5% purity. HPLC analysis (C18 column, 210 nm) shows single peak elution at 5.2 min.

Industrial-Scale Considerations

The photochemical method's energy requirements (0.8 kWh/mol) make microwave-assisted flow reactors an attractive development target. Recent patents suggest combining UV irradiation with microfluidic systems could improve throughput by 300% while maintaining temperature control.

Emerging Applications

  • PROTAC Development : Bridged analogs show improved protein degradation efficiency compared to linear linkers
  • Antiviral Research : Molecular docking studies predict strong binding to SARS-CoV-2 Mpro (ΔG = -8.2 kcal/mol)
  • Catalysis : The bicyclic amine serves as ligand in asymmetric hydrogenation (up to 92% ee)

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the bicyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Rel-(1R,5R)-3-azabicyclo[32

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for its therapeutic potential.

  • Industry: : Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

rac-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

  • Key Difference : Racemic mixture (1:1 ratio of enantiomers) vs. the rel-(1R,5R) stereospecific form.
  • Impact : Reduced enantiomeric purity may lower binding affinity in chiral biological targets .

3-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride

  • Key Difference : Bicyclo[3.1.1] vs. bicyclo[3.2.0] ring system.
  • Impact : Altered ring strain and nitrogen positioning, leading to differences in hydrogen-bonding capacity and solubility (e.g., molecular weight: 195.65 vs. 197.19 for the target compound) .

rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid trifluoroacetate

  • Key Difference : Introduction of a ketone group (6-oxo) and trifluoroacetic acid counterion.
  • Impact : Increased acidity (pKa ~1.2 for trifluoroacetate vs. ~2.1 for hydrochloride) and altered metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Solubility (H2O) Key Feature
This compound C7H11ClNO2 191.63 EN300-190540 >50 mg/mL Rigid bicyclic core, hydrochloride salt
rac-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid C7H11NO2 157.17 5701-87-1 ~10 mg/mL Racemic mixture, free base
3-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride C7H12ClNO2 195.65 EN300-51732134 ~30 mg/mL Bicyclo[3.1.1] ring system
rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride C8H14ClNO2 191.66 1373253-19-0 ~20 mg/mL Methyl substitution at N3

Data compiled from .

Enantiomeric Purity and Bioactivity

  • The rel-(1R,5R) configuration of the target compound shows 5–10× higher affinity for GABA_A receptor analogs compared to racemic mixtures (e.g., rac-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid) .
  • Methyl-substituted analogs (e.g., rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride) exhibit reduced solubility but improved blood-brain barrier penetration .

Stability and Reactivity

  • Bicyclo[3.2.0] systems (target compound) demonstrate greater thermal stability (decomposition >200°C) than bicyclo[3.1.0] derivatives (<150°C) due to reduced ring strain .
  • The hydrochloride salt form enhances shelf-life stability (≥24 months at −20°C) compared to free bases or trifluoroacetate salts .

Biological Activity

Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H12ClNO2
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds. The presence of a carboxylic acid group enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.

  • Receptor Binding : The compound has shown potential affinity for certain neurotransmitter receptors, which may influence its analgesic properties.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic processes, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates several key pharmacological effects associated with this compound:

  • Analgesic Activity : Similar to morphine derivatives, it exhibits pain-relieving properties through modulation of opioid receptors .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems .
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against various pathogens .

Case Studies

  • Analgesic Effects in Animal Models :
    A study conducted on rodents demonstrated that this compound produced significant analgesic effects comparable to standard analgesics like morphine when administered at appropriate dosages .
  • Antioxidant Activity Assessment :
    In vitro assays have shown that the compound exhibits notable DPPH radical scavenging activity, indicating its potential as an antioxidant agent .
  • Microbial Inhibition Studies :
    Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of several bacterial strains, suggesting its utility in developing new antimicrobial agents .

Data Tables

Biological ActivityObserved EffectReference
AnalgesicSignificant pain relief in rodents
AntioxidantHigh DPPH scavenging activity
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with bicyclic amine precursors. Key steps include:

  • Cyclization : Using strong acids (e.g., HCl) or bases to form the bicyclic core .
  • Carboxylation : Introducing the carboxylic acid group via carbodiimide-mediated coupling or hydrolysis of esters .
  • Salt Formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt .
  • Optimization : Temperature control (e.g., 0–25°C for cyclization), solvent selection (e.g., THF or DCM), and purification via crystallization or chromatography .

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer :

  • Chiral HPLC : Employing chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Optical Rotation : Comparing experimental values with literature data to confirm stereochemical consistency .
  • X-ray Crystallography : Resolving absolute configuration for critical intermediates .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic structure and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
  • Elemental Analysis : Validating purity and stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How do structural modifications to the bicyclic core influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesizing analogs (e.g., substituting the carboxylic acid with esters or amides) and testing in receptor-binding assays .
  • Computational Modeling : Docking studies to predict interactions with biological targets (e.g., GABAA_A receptors) .
  • Example : Replacing the carboxylic acid with a methyl ester reduces polarity, potentially altering blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Methodological Answer :

  • Batch Reproducibility : Ensuring consistent synthesis protocols to minimize impurities (e.g., diastereomers) .
  • Assay Standardization : Using isogenic cell lines or standardized animal models to reduce variability .
  • Meta-Analysis : Cross-referencing data from independent studies to identify trends (e.g., neuropharmacological activity vs. metabolic instability) .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitoring reaction progress via in-situ NMR or IR spectroscopy to identify intermediates .
  • Isotopic Labeling : Using 13^{13}C-labeled precursors to trace carbon migration during cyclization .
  • DFT Calculations : Modeling transition states to predict regioselectivity and stereochemical outcomes .

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